4-Bromo-2,5-difluoronitrobenzene
Overview
Description
Synthesis Analysis
4-Bromo-2,5-difluoronitrobenzene is synthesized from bromobenzene by nitration in water. The synthesis of similar compounds typically involves multiple steps, including bromination, nitration, and fluorination. Techniques such as Sandmeyer reaction and Grignard reaction are commonly employed. The yield and purity of these compounds vary depending on the reaction conditions and the starting materials used (Xuan et al., 2010).
Molecular Structure Analysis
The molecular structure of similar fluorinated aromatic compounds has been studied by various methods, including electron diffraction and ab initio calculations. These studies show that the benzene ring in such molecules deviates only slightly from D6h symmetry, and the bond angles and lengths are affected by the presence of fluorine atoms (Schei et al., 1984).
Chemical Reactions and Properties
Compounds similar to 4-Bromo-2,5-difluoronitrobenzene undergo various chemical reactions, including aromatic nucleophilic substitution and oxidation. These reactions can lead to the formation of different derivatives with varied functional groups, influencing their chemical properties significantly (Sasaki et al., 1999).
Physical Properties Analysis
The physical properties of fluorinated benzene derivatives, such as melting point, boiling point, and solubility, depend on the nature and position of the substituents on the benzene ring. The presence of fluorine and nitro groups tends to increase the compound's electronegativity and polarity, affecting its physical characteristics (Mocilac et al., 2016).
Chemical Properties Analysis
The chemical properties of 4-Bromo-2,5-difluoronitrobenzene, such as reactivity and stability, are influenced by the electron-withdrawing effects of the bromo and nitro groups, as well as the electron-attracting nature of the fluorine atoms. These effects contribute to the compound's acidity, nucleophilicity, and overall chemical behavior (Dikundwar et al., 2014).
Scientific Research Applications
Application 1: Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : 4-Bromo-2,5-difluoronitrobenzene is used as a raw material in organic synthesis .
Application 2: Synthesis of Fluorinated Building Blocks
- Scientific Field : Organic Chemistry
- Summary of the Application : 4-Bromo-2,5-difluoronitrobenzene is used in the synthesis of fluorinated building blocks .
Application 3: Synthesis of Fluorinated Building Blocks
- Scientific Field : Organic Chemistry
- Summary of the Application : 4-Bromo-2,5-difluoronitrobenzene is used in the synthesis of fluorinated building blocks .
Application 4: Proteomics Research
- Scientific Field : Proteomics
- Summary of the Application : 4-Bromo-2,5-difluoronitrobenzene is used as a specialty product for proteomics research applications .
Application 5: Synthesis of 2,4-Difluoro-5-nitrobenzenesulfonic Acid
- Scientific Field : Organic Chemistry
- Summary of the Application : 4-Bromo-2,5-difluoronitrobenzene is used in the synthesis of 2,4-difluoro-5-nitrobenzenesulfonic acid via sulfonation reaction .
Application 6: Synthesis of N-Alkylated 2-Arylaminobenzimidazoles
Safety And Hazards
4-Bromo-2,5-difluoronitrobenzene can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-bromo-2,5-difluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFYMYJYPARISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371249 | |
Record name | 4-Bromo-2,5-difluoronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-difluoronitrobenzene | |
CAS RN |
167415-27-2 | |
Record name | 4-Bromo-2,5-difluoronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,5-difluoronitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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